3,4-Dimethoxypyrrolidine: Structural Analysis, Physicochemical Profiling, and Applications in Targeted Kinase Inhibition
3,4-Dimethoxypyrrolidine: Structural Analysis, Physicochemical Profiling, and Applications in Targeted Kinase Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
3,4-Dimethoxypyrrolidine is a highly versatile, chiral secondary amine utilized extensively in medicinal chemistry and advanced polymer synthesis[1]. As a structural motif, the pyrrolidine ring provides a conformationally restricted scaffold, while the two methoxy groups serve as precise hydrogen-bond acceptors. This whitepaper details the physicochemical properties, structural nuances, and synthetic applications of 3,4-dimethoxypyrrolidine, with a specific focus on its integration into targeted kinase inhibitors such as Cyclin-Dependent Kinase 9 (CDK9) modulators[2] and Epidermal Growth Factor Receptor (EGFR) inhibitors[3].
Physicochemical Profiling & Structural Analysis
The compound exists in multiple stereoisomeric forms, including the trans-(3S,4S)[4], trans-(3R,4R)[5], and meso (cis)[6] configurations. In structure-based drug design, the trans-enantiomers are predominantly favored. The trans-configuration projects the methoxy groups into distinct, opposing spatial vectors, optimizing hydrogen-bond acceptor interactions within narrow enzymatic binding pockets while minimizing steric clashes.
Handling the free base (CAS 55619-48-2)[7] presents significant challenges due to its susceptibility to atmospheric oxidation and inherent hygroscopicity. Consequently, it is almost exclusively synthesized, utilized, and stored as a hydrochloride salt (e.g., CAS 276862-69-2 for the 3S,4S isomer)[8]. The salt form ensures long-term bench stability and predictable stoichiometry during complex coupling reactions.
From a laboratory safety perspective, the hydrochloride salt is classified as a skin irritant (H315), eye irritant (H319), and may cause specific target organ toxicity via respiratory irritation (H336)[4][9].
Table 1: Physicochemical and Structural Properties
| Property | Base (Unspecified Stereochemistry) | trans-(3S,4S)-Hydrochloride Salt |
| CAS Number | 55619-48-2[7] | 276862-69-2[8] |
| Molecular Formula | C6H13NO2 | C6H14ClNO2 |
| Molecular Weight | 131.17 g/mol | 167.63 g/mol |
| Monoisotopic Mass | 131.0946 Da[10] | 167.0713 Da (Salt complex) |
| Canonical SMILES | COC1C(OC)CNC1[7] | CO[C@H]1CNC[C@@H]1OC.Cl[8] |
| [M+H]+ (m/z) | 132.1019[10] | 132.1019 (Free base ion)[10] |
| Predicted CCS (Ų) | 127.3[10] | 127.3[10] |
Synthetic Methodologies & Workflow
The synthesis of 3,4-dimethoxypyrrolidine requires stringent stereochemical control. The process typically begins with a chiral pool precursor, such as a tartaric acid derivative, to lock in the desired stereochemistry early in the sequence. Cyclization yields a pyrrolidine-3,4-diol intermediate, which subsequently undergoes exhaustive O-methylation. Converting the resulting free base into the hydrochloride salt is a critical final step to prevent amine degradation.
Fig 1. Synthetic workflow and stereospecific quality control logic for 3,4-dimethoxypyrrolidine.
Application in Drug Discovery: Kinase Inhibitors
The incorporation of 3,4-dimethoxypyrrolidine into small-molecule inhibitors is a strategic choice in structure-based drug design, serving dual pharmacokinetic and pharmacodynamic roles.
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CDK9 Modulators: CDK9 regulates RNA polymerase II and is a critical target in oncology. The 3,4-dimethoxypyrrolidine moiety acts as a highly soluble, stereospecific hinge-binding or solvent-channel-filling group, enhancing target affinity without drastically increasing the molecule's overall lipophilicity (LogP)[2].
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EGFR Inhibitors: In quinazoline-derived EGFR inhibitors, the pyrrolidine nitrogen serves as a nucleophilic attachment point to the core scaffold. The methoxy groups enhance the molecule's aqueous solubility and modulate lipophilicity without introducing hydrogen bond donors, which are notorious for triggering P-glycoprotein (P-gp) efflux pumps[3].
Fig 2. Pharmacophore mapping and signaling pathway logic in kinase inhibition.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is critical to employ protocols that inherently validate their own success or failure. The following methodologies demonstrate how to handle 3,4-dimethoxypyrrolidine effectively.
Protocol 1: SNAr Coupling to Heterocyclic Cores (EGFR Inhibitor Synthesis)
Context: Coupling 3,4-dimethoxypyrrolidine to a quinazoline core via Nucleophilic Aromatic Substitution (SNAr)[3]. Causality: Using the HCl salt requires an inorganic base to liberate the free amine in situ. This prevents premature oxidation of the secondary amine while driving the nucleophilic attack.
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Preparation: Suspend the electrophilic core (e.g., chloroquinazoline derivative) and (3S,4S)-3,4-dimethoxypyrrolidine hydrochloride (1.2 eq) in an anhydrous, aprotic polar solvent (e.g., DMF or DMSO).
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Basification: Add anhydrous K₂CO₃ (3.0 eq).
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Self-Validating Mechanism: Excess base neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during the SNAr reaction. If the base is insufficient, the reaction pH drops, protonating the secondary amine and halting the reaction.
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Thermal Activation: Heat the reaction mixture to 110 °C under an inert argon atmosphere for 15 hours[3].
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Causality: Argon prevents oxidative degradation of the amine at elevated temperatures.
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Workup: Cool to room temperature, dilute with deionized H₂O, and extract with EtOAc (3x).
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Causality: Water removes inorganic salts (KCl, K₂CO₃) and polar solvents (DMF), partitioning the target conjugate exclusively into the organic layer.
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Purification: Concentrate in vacuo and purify via preparative TLC or flash chromatography (EtOAc/Petroleum Ether 1:1)[3].
Protocol 2: Analytical Validation via LC-IMS-MS
Context: Confirming identity and stereochemical integrity of the synthesized building block.
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Sample Prep: Dissolve the purified compound in LC-MS grade MeOH to a concentration of 1 µg/mL.
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Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the [M+H]+ adduct at exactly m/z 132.1019[10].
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Ion Mobility Spectrometry (IMS): Measure the Collision Cross Section (CCS). The predicted CCS for the[M+H]+ adduct of the free base is 127.3 Ų[10].
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Self-Validating Mechanism: Mass alone cannot distinguish between the (3S,4S), (3R,4R), and cis isomers. CCS values provide an orthogonal validation metric to m/z, as ion mobility cross-sections are highly sensitive to spatial volume, confirming the specific 3D conformation based on distinct drift times.
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References
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nextsds.com - 3,4-dimethoxypyrrolidine hydrochloride — Chemical Substance Information URL: [Link]
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- google.com (Patents)
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acs.org - Stereospecific Polymerization of Bulky Methacrylates Using Organocatalyst in Strong Donating Solvent via Self-Controlled Mechanism URL:[Link]
- google.com (Patents)
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